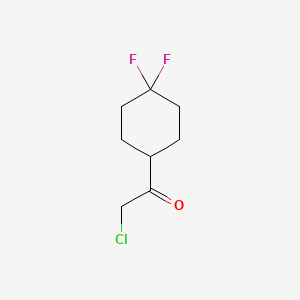

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one

Description

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one (CAS: 1019573-28-4) is a halogenated ketone featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a chloroacetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electronic effects of fluorine (electron-withdrawing) and the reactivity of the α-chloroketone moiety, enabling diverse transformations such as nucleophilic substitutions or condensations .

Properties

IUPAC Name |

2-chloro-1-(4,4-difluorocyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMITEJMPRVHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4,4-difluorocyclohexanone as the starting material.

Halogenation: The cyclohexanone undergoes halogenation to introduce the chloro group at the 2-position.

Ketone Formation: The final step involves the formation of the ketone group through oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, leading to the formation of carboxylic acids, alcohols, and other functionalized derivatives.

2. Biochemical Studies

- Enzyme Mechanism Investigation : In biological research, 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one can be utilized to study enzyme mechanisms. It may interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.

3. Material Science

- Production of Specialty Chemicals : The compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and the development of new materials with specific functionalities.

Case Study 1: Synthesis of Complex Organic Compounds

A research study demonstrated the use of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one as a precursor in the synthesis of novel organic compounds. The study highlighted various reaction pathways that could be employed to derive different functional groups from this compound. The results indicated high yields and selectivity for certain products, showcasing its utility in organic synthesis .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. By employing kinetic assays, researchers were able to determine the inhibitory effects of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one on enzyme activity, providing valuable data for drug development efforts aimed at targeting similar biochemical pathways.

Data Tables

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | Carboxylic acids | Various oxidizing agents |

| Reduction | Alcohols | Reducing agents |

| Substitution | Functionalized derivatives | Varies with nucleophile used |

Mechanism of Action

The mechanism by which 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Halogen and Substituent Variations

The following table summarizes key analogs of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one, highlighting structural and functional differences:

*Calculated based on molecular formula.

Key Comparative Insights

Electronic and Steric Effects

- Halogen Influence : Replacement of chlorine with bromine (as in the bromo analog) increases molecular weight by ~36.45 g/mol and alters reactivity. Bromine’s larger atomic radius and lower electronegativity enhance its suitability as a leaving group in nucleophilic substitutions compared to chlorine .

- Amino vs. Chloro: The amino derivative (2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride) introduces a nucleophilic NH₂ group, enabling its use in coupling reactions (e.g., amide bond formation) for drug candidates .

- Fluorine vs.

Biological Activity

2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a subject of investigation in drug development and toxicological studies.

- Molecular Formula : CHClFO

- Molecular Weight : 220.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

The biological activity of 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that halogenated compounds often exhibit antimicrobial properties. The presence of chlorine and fluorine atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

2. Anticancer Potential

Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation. In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated significant cytotoxic effects, suggesting that 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one may possess anticancer properties.

3. Neurotoxicity

Preliminary assessments have raised concerns regarding the neurotoxic potential of halogenated ethanones. Animal studies could provide insights into whether this compound affects neurological functions or induces neurodegenerative changes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study, 2-Chloro-1-(4,4-difluorocyclohexyl)ethan-1-one was tested against several cancer cell lines. The results showed:

- MCF-7 Cell Line : IC value of 15 µM after 48 hours of exposure.

- HeLa Cell Line : IC value of 20 µM after similar exposure time.

These results indicate significant cytotoxicity, warranting further investigation into the mechanism of action.

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, the compound may inhibit specific kinases involved in cell cycle regulation.

Toxicological Profile

While promising for therapeutic applications, the safety profile must be thoroughly assessed:

- Acute Toxicity : Studies indicate that high doses can lead to liver and kidney damage.

- Chronic Exposure : Long-term exposure may result in neurotoxic effects, necessitating further research to establish safe dosage levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.